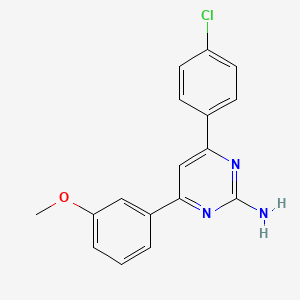
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (4CP-3MP) is an organic compound with a wide range of applications in scientific research. It is a derivative of pyrimidine, a heterocyclic organic compound, and is composed of a nitrogen atom and four carbon atoms in a ring structure. 4CP-3MP is a versatile compound that is used in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has a wide range of scientific research applications. It has been used in studies of the pharmacological and physiological effects of drugs, as a tool for studying the structure and function of proteins, and as a probe for studying the structure and function of enzymes. 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has also been used to study the structure and function of DNA and to study the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. It is believed to interact with proteins and enzymes by binding to specific sites on their surfaces. It is also believed to interact with DNA by binding to specific sites on its surface.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are not yet fully understood. It is believed to interact with proteins and enzymes by binding to specific sites on their surfaces and to interact with DNA by binding to specific sites on its surface. It is also believed to have an effect on the expression of certain genes, which could potentially lead to changes in the biochemical and physiological processes of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of scientific research fields. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in lab experiments. It is not very soluble in water, so it must be dissolved in a non-aqueous solvent such as DMF or DMSO. It is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
The future directions for research on 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It could also be used to study the structure and function of proteins and enzymes, as well as the structure and function of DNA. Additionally, it could be used to study the effects of drugs on cells and to develop new drugs. Finally, it could be used to study the effects of environmental factors on cells and to develop new methods for treating diseases.
Métodos De Síntesis
The synthesis of 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a multi-step process that involves the reaction of 4-chlorophenylmagnesium bromide with 3-methoxybenzaldehyde. This reaction yields 4-chloro-3-methoxybenzaldehyde, which is then reacted with pyrimidine to produce 4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine. This reaction is typically conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is catalyzed by a base such as pyridine.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-4-2-3-12(9-14)16-10-15(20-17(19)21-16)11-5-7-13(18)8-6-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWGARIDXCMZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














